trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
Overview
Description
“trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride” is a chemical compound with the IUPAC name (3R,4R)-4-morpholinotetrahydrofuran-3-amine dihydrochloride . It has a molecular weight of 245.15 . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H16N2O2.2ClH/c9-7-5-12-6-8 (7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H/t7-,8-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Dichlorocarbene : Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride participates in reactions with dichlorocarbene, leading to the formation of compounds like 4-(2,4-pentadienoyl)morpholines and 1-(2,4-pentadienoyl)pyrrolidines, which are valuable in heterocyclic chemistry (Yamagata, Takaki, & Yamazaki, 1992).
Synthesis of Dihydrothiophenium Derivatives : It is used in the synthesis of stable dihydrothiophenium derivatives, which are important in the study of heterocyclic enaminonitriles (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Preparation of Quinolines : This chemical serves in the synthesis of new quinoline derivatives, exhibiting potential in photophysical studies and biomolecular interactions (Bonacorso et al., 2018).
Structural and Spectroscopic Studies
- Spectroscopic Characterization of Complexes : this compound is important in the synthesis and spectroscopic study of various complexes, such as cobalt(III) complexes. These studies are vital for understanding molecular structures and interactions (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Pharmaceutical Applications
- Synthesis of Hypotensive Agents : This compound is integral in synthesizing esters showing hypotensive activity, demonstrating its potential in pharmaceutical research (Longobardi et al., 1981).
Safety and Hazards
properties
IUPAC Name |
(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRDBEHYFIRUNY-FOMWZSOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNCC2O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CNC[C@@H]2O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262769-44-7 | |
Record name | rac-(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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